N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a synthetic compound featuring a benzamide core substituted with a 4-oxo-2-sulfanylidene-1H-quinazolin-3-yl group and a 2-morpholin-4-ylethyl side chain. The morpholine moiety enhances solubility and bioavailability, while the quinazolinone-sulfanylidene system may confer unique electronic and steric properties relevant to biological interactions. Its synthesis likely involves multistep reactions, including nucleophilic substitutions and cyclizations, as inferred from analogous compounds in the literature .
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C21H22N4O3S/c26-19(22-9-10-24-11-13-28-14-12-24)15-5-7-16(8-6-15)25-20(27)17-3-1-2-4-18(17)23-21(25)29/h1-8H,9-14H2,(H,22,26)(H,23,29) |
InChI Key |
IAILSFHBXZKXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolinone core is synthesized via cyclocondensation of anthranilic acid derivatives with thiourea or thioamide precursors. For example, 2-aminobenzamide reacts with carbon disulfide in the presence of potassium hydroxide to form 2-sulfanylidene-1H-quinazolin-4-one. Alternative methods employ Lawesson’s reagent for thionation of 4-oxoquinazoline intermediates.
Reaction Conditions :
Benzamide Functionalization
The benzamide group is introduced via nucleophilic acyl substitution. 4-Chlorobenzoyl chloride reacts with the quinazolinone intermediate in the presence of a base (e.g., NaOH or K₂CO₃) to form N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide.
Critical Parameters :
Morpholine Side Chain Incorporation
The N-(2-morpholin-4-ylethyl) group is introduced via a two-step process:
-
Chloroacetylation : The benzamide intermediate reacts with chloroacetyl chloride to form a chloroacetamide derivative.
-
Nucleophilic Substitution : The chloro group is displaced by 2-morpholin-4-ylethylamine under basic conditions.
Optimized Conditions :
-
Solvent: Ethanol with glacial acetic acid catalyst.
-
Temperature: Reflux (78°C).
-
Time: 8–10 hours.
Reaction Optimization and Parameters
Solvent and Temperature Effects
Higher temperatures (>100°C) lead to by-products such as over-oxidized quinazolinones, while polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate purification.
Purification Techniques
-
Recrystallization : Ethanol or ethanol/water mixtures are preferred for isolating crystalline intermediates.
-
Column Chromatography : Silica gel with chloroform/methanol (8:2) eluent resolves morpholine-containing products.
Characterization and Analytical Methods
Structural Confirmation
Purity Assessment
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Condensation | Short reaction time | Requires high-purity precursors | 68 |
| Stepwise Functionalization | Better regioselectivity | Multi-step purification | 62 |
| One-Pot Synthesis | Reduced solvent use | Lower yield due to side reactions | 55 |
The stepwise approach remains the most reliable for gram-scale synthesis, despite its complexity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield reduced quinazolinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a morpholine ring, a quinazoline core, and a sulfanylidene group, which contribute to its biological activity. The molecular formula is C₁₈H₁₈N₄O₂S, and its synthesis involves multiple steps that enhance its efficacy as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide exhibit significant anticancer properties. For instance:
- Inhibition of EGFR : Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in treating various cancers. The quinazoline moiety is known to interact with the ATP-binding site of EGFR, inhibiting its activity and thus reducing tumor proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Broad-Spectrum Activity : Research indicates that derivatives of quinazoline can act against both Gram-positive and Gram-negative bacteria. The incorporation of morpholine enhances solubility and bioavailability, making these compounds effective against resistant strains .
Acetylcholinesterase Inhibition
Another notable application is in neuropharmacology:
- Potential for Alzheimer's Treatment : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. By preventing the breakdown of acetylcholine, these compounds may help improve cognitive function in patients .
Table 1: Summary of Biological Activities
| Activity Type | Reference Study | Key Findings |
|---|---|---|
| Anticancer | PMC11505673 | Inhibition of EGFR leads to reduced cell proliferation. |
| Antimicrobial | RSC Advances | Significant activity against Mycobacterium smegmatis. |
| AChE Inhibition | PMC11531508 | Strong inhibitory activity with potential Alzheimer’s applications. |
Case Study: Anticancer Efficacy
In a study published in RSC Advances, researchers synthesized several quinazoline derivatives and tested their efficacy against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . This suggests that this compound could be further developed as an anticancer agent.
Case Study: Antimicrobial Testing
A separate study focused on the antimicrobial properties of quinazoline derivatives demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The research highlighted the importance of structural modifications, such as the addition of morpholine groups, which enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, leading to therapeutic effects.
Interfering with Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling.
Comparison with Similar Compounds
Aminothiazole-Benzamide Derivatives
A structurally related compound, 4-[[4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl]amino]-N-(2-morpholin-4-ylethyl)benzamide (), replaces the quinazolinone-sulfanylidene group with an aminothiazole ring. This substitution shifts the pharmacological profile: the aminothiazole derivative is designed as a protein kinase inhibitor, highlighting the role of heterocyclic cores in target specificity.
Quinazolinone-Acetamide Derivatives
Compounds such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () retain the quinazolinone core but lack the sulfanylidene and morpholinoethyl groups. These derivatives exhibit moderate anti-inflammatory activity, surpassing Diclofenac in some cases. The absence of the sulfanylidene group may reduce electron-withdrawing effects, altering binding affinity to inflammatory targets. The morpholinoethyl group in the target compound could improve metabolic stability compared to simpler acetamide side chains .
Sulfanylidene vs. Thiol Tautomers
Similarly, the sulfanylidene group in the target compound likely adopts a thione configuration, stabilizing the molecule through resonance. This contrasts with thiol-containing analogues, which may exhibit higher reactivity or susceptibility to oxidation .
Morpholinoethyl vs. Cyclopropyl Substitutions
In , N-(1-(4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide incorporates a cyclopropyl group, which enhances steric bulk and lipophilicity.
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
*Estimated based on structural formula.
Biological Activity
N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C20H24N4O2S
- Molecular Weight : 396.49 g/mol
- IUPAC Name : this compound
The presence of the morpholine ring enhances solubility and bioavailability, while the quinazoline moiety is known for its diverse pharmacological properties.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : Similar quinazoline derivatives have shown inhibitory effects on key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, as quinazoline derivatives have been reported to exhibit efficacy against various bacterial strains .
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties .
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin | MCF7 (Breast) | 0.096 | EGFR inhibition |
| 6-Arylbenzimidazo[1,2-c]quinazoline | HL60 (Leukemia) | Not specified | TNF-alpha inhibition |
These findings suggest that this compound could similarly affect cell lines such as MCF7 and A549.
Antimicrobial Activity
Quinazolines are recognized for their broad-spectrum antimicrobial potential. A study on substituted quinazolinones revealed:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinazolinone Derivative | E. coli | 32 µg/mL |
| Quinazolinone Derivative | S. aureus | 16 µg/mL |
These results indicate that this compound may also exhibit comparable antimicrobial properties.
Case Studies and Research Findings
- In Vitro Studies : A study investigated the cytotoxic effects of various quinazolines on human cancer cell lines, revealing that compounds with similar structural features to N-(2-morpholin-4-yethyl)-4-(4-oxo...) displayed significant cytotoxicity, particularly against breast and lung cancer cells .
- Structure Activity Relationship (SAR) : Research indicates that modifications to the quinazoline core can enhance biological activity. For example, substituents on the benzamide moiety have been shown to affect binding affinity to target enzymes .
- Docking Studies : Molecular docking simulations have suggested that this compound can effectively bind to EGFR, supporting its potential as an anticancer agent .
Q & A
Q. How can researchers optimize the synthesis of N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of:
-
Temperature : Reactions involving morpholine or sulfanylidene groups often proceed best at 60–80°C to avoid decomposition .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for coupling reactions .
-
Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation and palladium catalysts for Suzuki-Miyaura cross-coupling if aryl halides are present .
-
Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity .
- Data Table : Common Side Reactions and Mitigation Strategies
| Side Reaction | Mitigation Strategy |
|---|---|
| Oxadiazole ring decomposition | Maintain pH < 7 during cyclization |
| Thiol oxidation to disulfides | Use inert atmosphere (N₂/Ar) |
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and morpholine CH₂ groups (δ 2.5–3.5 ppm). Quaternary carbons in the quinazolinone ring appear at δ 160–170 ppm .
- FT-IR : Confirm sulfanylidene (C=S, ~1200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- HPLC : Use C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm for purity >95% .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 452.5 for C23H24N4O4S) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) of this compound?
- Methodological Answer :
-
Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify specific vs. off-target effects .
-
Target Profiling : Use kinase assays or thermal shift assays to confirm binding to hypothesized targets (e.g., EGFR or PARP) .
-
Comparative Structural Analysis : Compare IC₅₀ values of derivatives with/without the sulfanylidene group to isolate pharmacophoric motifs .
- Data Table : Reported Biological Activities
| Study | Activity (IC₅₀) | Cell Line/Model | Key Structural Feature Implicated |
|---|---|---|---|
| Anticancer (12 µM) | MCF-7 | Quinazolinone core | |
| Antimicrobial (MIC 8 µg/mL) | S. aureus | Morpholinylethyl side chain |
Q. How does the sulfanylidene group influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Reactivity : The C=S group participates in nucleophilic substitutions (e.g., with amines or thiols) and oxidizes to sulfonic acids under harsh conditions .
- Target Binding : Sulfanylidene enhances hydrogen bonding with cysteine residues in enzymes (e.g., glutathione reductase), confirmed via molecular docking .
- Stability : Thiocarbonyl groups are prone to hydrolysis at pH > 8; use buffered solutions (pH 6–7) in biological assays .
Q. What experimental approaches can elucidate the mechanism of action for this compound in cancer models?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or DNA repair) post-treatment .
- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis markers (Annexin V/PI) .
- X-ray Crystallography : Resolve compound-protein co-crystals (e.g., with topoisomerase II) to map binding sites .
Contradiction Analysis
Q. How can researchers address discrepancies in reported synthetic yields (30–70%) for this compound?
- Methodological Answer :
- Parameter Screening : Use design-of-experiments (DoE) to test combinations of temperature, solvent, and catalyst loading .
- Intermediate Monitoring : Track reaction progress via TLC or in-situ IR to identify bottlenecks (e.g., incomplete cyclization) .
- Scale-Up Adjustments : Pilot-scale reactions may require slower addition rates to control exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
